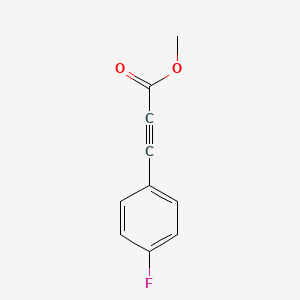

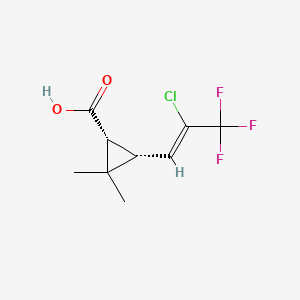

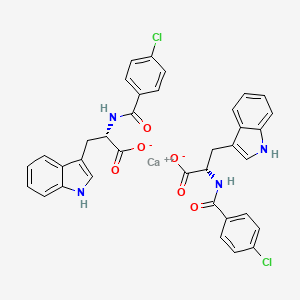

![molecular formula C11H13N B1352750 3-Phenylbicyclo[1.1.1]pentan-1-amine CAS No. 784093-32-9](/img/structure/B1352750.png)

3-Phenylbicyclo[1.1.1]pentan-1-amine

Overview

Description

3-Phenylbicyclo[1.1.1]pentan-1-amine (3-PBP) is an organic compound with the molecular formula C10H14N. It is a bicyclic amine, which is a type of compound containing a nitrogen atom in a ring structure. 3-PBP is a versatile compound that has a wide range of applications in scientific research.

Scientific Research Applications

Novel Synthetic Methods

Researchers have developed innovative synthetic methods to access 3-alkylbicyclo[1.1.1]pentan-1-amines, highlighting the significance of 3-Phenylbicyclo[1.1.1]pentan-1-amine as a valuable building block in organic synthesis. The methods utilize [1.1.1]propellane as a precursor, employing sequential addition of magnesium amides and alkyl electrophiles under mild conditions. This approach facilitates the incorporation of pharmaceutically relevant amines, streamlining the synthesis of important bicyclo[1.1.1]pentan-1-amine derivatives (Hughes et al., 2019).

Medicinal Chemistry Applications

From a medicinal chemistry perspective, the compound has served as a crucial moiety, providing a unique and versatile intermediate for further chemical transformations. The development of scalable synthetic routes to this amine has been a focus, with the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane offering a flexible and scalable approach to this target, underscoring its utility in drug discovery and development (Goh et al., 2014).

Radical Carboamination

The radical multicomponent carboamination of [1.1.1]propellane has been developed as an efficient method for synthesizing multifunctionalized Bicyclo[1.1.1]pentane (BCP) derivatives, including 3-substituted BCP-amines. This method, supported by density functional theory calculations, features mild conditions and gram-scale synthetic capability, opening up new avenues for the synthesis of drug-like molecules with enhanced properties (Kanazawa et al., 2017).

Peptide Incorporation

The efficient synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives and their incorporation into peptides have been demonstrated, showcasing the potential of this compound in peptide chemistry. This work highlights the compound's role as a rigid analogue of γ-aminobutyric acid, enabling the design of novel peptides with potentially unique biological activities (Pätzel et al., 2004).

Fluorination Techniques

An expedient synthesis of 3-fluorobicyclo[1.1.1]pentan-1-amine via radical fluorination has been explored, contributing to the expansion of novel chemical space in medicinal chemistry. This work emphasizes the importance of developing new synthetic access to interesting building blocks for drug discovery (Goh & Adsool, 2015).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The compound is part of the bicyclo[111]pentane (BCP) motif, which has generated substantial interest in medicinal chemistry as a contemporary lead optimization tactic .

Mode of Action

The compound is synthesized via metal-free homolytic aromatic alkylation of benzene , which suggests that it may interact with its targets through similar chemical reactions.

Biochemical Analysis

Biochemical Properties

3-Phenylbicyclo[1.1.1]pentan-1-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound can modulate the activity of these receptors, leading to changes in downstream signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition or activation, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, which can have different biological activities . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . For instance, binding to plasma proteins can affect its distribution in the bloodstream and its availability to target tissues.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name |

3-phenylbicyclo[1.1.1]pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBHYVJNMCHXQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the BCP motif in medicinal chemistry, and how does the synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine contribute to this field?

A1: The bicyclo[1.1.1]pentane (BCP) motif has garnered significant interest in medicinal chemistry recently []. This surge in interest stems from its potential as a bioisostere, a structural replacement for common chemical groups in drug design. By substituting traditional groups with the BCP unit, researchers aim to improve drug properties like binding affinity, metabolic stability, and overall efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)

![3-[(2-Ethylbutanoyl)amino]-2-methylbenzoic acid](/img/structure/B1352692.png)